Cas no 167173-89-9 (6H-2-Benzopyran-6-one,5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-(9CI))

6H-2-Benzopyran-6-one,5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-(9CI) structure
167173-89-9 structure
Nome del prodotto:6H-2-Benzopyran-6-one,5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-(9CI)
Numero CAS:167173-89-9
MF:C19H25ClO4
MW:352.852405309677
CID:178090
PubChem ID:6450548

6H-2-Benzopyran-6-one,5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-2-Benzopyran-6-one,5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-(9CI)
    • (7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8,8a-dihydro-1H-isochromen-6-one
    • Isochromophilone III
    • 167173-89-9
    • FO 32161
    • 6H-2-Benzopyran-6-one, 5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl
    • 6H-2-Benzopyran-6-one, 5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-
    • CHEBI:201973
    • Inchi: InChI=1S/C19H25ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-9,11,15,17,21,23H,5,10H2,1-4H3/b7-6+,12-8+
    • Chiave InChI: GJRRBURMULHWIH-ZYUHXDNHSA-N
    • Sorrisi: CCC(/C=C(/C=C/C1OCC2C(C(C(C(Cl)=C2C=1)=O)(C)O)O)\C)C

Proprietà calcolate

  • Massa esatta: 352.14425
  • Massa monoisotopica: 352.144137
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 644
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 66.8

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 489.1°C at 760 mmHg
  • Punto di infiammabilità: 249.6°C
  • Indice di rifrazione: 1.569
  • PSA: 66.76

6H-2-Benzopyran-6-one,5-chloro-3-(3,5-dimethyl-1,3-heptadienyl)-1,7,8,8a-tetrahydro-7,8-dihydroxy-7-methyl-(9CI) Letteratura correlata

Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司